molecular formula C18H15NO4 B13709402 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one

Cat. No.: B13709402
M. Wt: 309.3 g/mol
InChI Key: YEWNCJUUUSCLEM-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 6th position and a 4-methoxybenzoyl group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.

    Benzoylation: The 4-methoxybenzoyl group is introduced at the 3rd position through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-(4-methoxybenzoyl)quinolin-4(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methoxy and benzoyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1H-quinolin-4-one

InChI

InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)17(20)15-10-19-16-8-7-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)

InChI Key

YEWNCJUUUSCLEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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